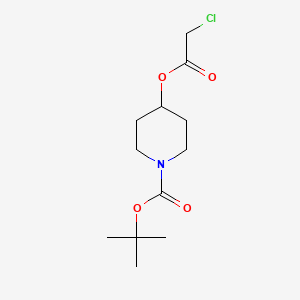

Tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate

Description

Tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-chloroacetoxy substituent at the 4-position. The tert-butyl carbamate acts as a protective group for the piperidine nitrogen, while the 2-chloroacetoxy group introduces a reactive site for further functionalization, such as nucleophilic substitution or coupling reactions. This compound is typically synthesized via low-temperature lithiation methods, as exemplified by the reaction of 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylic acid with sec-butyllithium in THF at -78°C . Its structural and electronic properties make it a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and enzyme modulators.

Properties

IUPAC Name |

tert-butyl 4-(2-chloroacetyl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-6-4-9(5-7-14)17-10(15)8-13/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGDBCHGOKBUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chloroacetic acid or its derivatives. One common method is the nucleophilic substitution reaction where the piperidine nitrogen attacks the carbonyl carbon of chloroacetic acid, followed by esterification with tert-butyl alcohol. The reaction is usually carried out under basic conditions using a base such as triethylamine or sodium hydroxide. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroacetoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: The major products are the substituted piperidine derivatives.

Hydrolysis: The major product is the corresponding carboxylic acid.

Reduction: The major products are the reduced derivatives, such as alcohols.

Scientific Research Applications

Tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Studies: It is used as a probe or reagent in biochemical assays and studies involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or an intermediate that undergoes further transformation to exert its effects. The molecular targets and pathways involved can vary, but they often include interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural and functional differences between tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate and similar piperidine derivatives:

Key Comparative Analysis:

Substituent Reactivity

- 2-Chloroacetoxy Group : The ester-linked chloroacetoxy group in the target compound is highly electrophilic, enabling nucleophilic substitution (e.g., with amines or thiols) for further derivatization . This contrasts with the 3-chloropyrazinyl group in ’s compound, where the chlorine participates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Amide vs. Ester : The 2-chloro-N-methylacetamido substituent in ’s compound is less reactive toward nucleophiles compared to the ester in the target compound, due to the resonance stabilization of the amide bond .

Research Findings and Characterization

- Elemental Analysis: Deviations between observed and calculated values (e.g., : C obs 57.73% vs. calc 56.73%) suggest minor impurities or hydration, common in intermediates .

- Spectroscopic Data : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard for confirming substituent identity, as seen in ’s characterization of methylsulfonyl and nitrobenzoyl groups .

- Crystallography : Single-crystal X-ray studies (e.g., ) resolve piperidine ring conformations and substituent orientations, critical for structure-activity relationship (SAR) studies .

Biological Activity

Tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C12H18ClNO3

- Molecular Weight : Approximately 263.73 g/mol

- Structure : The compound features a piperidine ring with a tert-butyl group and a chloroacetoxy substituent, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Piperidine Core : Starting from piperidine, various acylation reactions are employed to introduce the carboxylate group.

- Chloroacetylation : The introduction of the chloroacetoxy group is achieved through nucleophilic substitution reactions.

- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized by NMR and IR spectroscopy.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits moderate antibacterial and antifungal activities. For instance:

- Antibacterial Activity : It has been tested against various strains of bacteria, showing effectiveness comparable to established antibiotics.

- Antifungal Activity : The compound demonstrated significant inhibition against common fungal pathogens, suggesting potential as an antifungal agent .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The chloroacetoxy group may facilitate interactions with enzymes involved in microbial metabolism, leading to inhibition .

- Receptor Binding : Its structural similarity to biologically active compounds suggests potential receptor binding capabilities, which could modulate physiological responses.

Case Studies

-

Antimicrobial Evaluation :

- A study evaluated the antimicrobial efficacy of several derivatives of piperidine compounds, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria as well as fungi .

- Pharmacological Applications :

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate | C12H18ClNO3 | Contains a chlorocarbonyl group instead of chloroacetoxy |

| Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate | C12H18N3O2 | Features an azidomethyl substituent |

| Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | C13H19N2O3 | Incorporates a methoxy group for enhanced solubility |

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

- In Vivo Studies : To assess its efficacy and safety profile in living organisms.

- Mechanistic Studies : To explore the specific molecular pathways affected by this compound.

- Derivatization Studies : To synthesize analogs that may enhance its biological activity or reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.